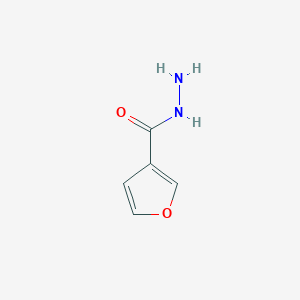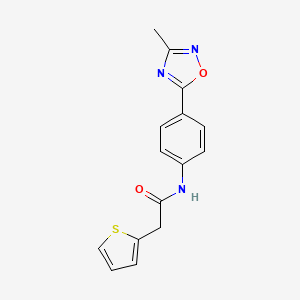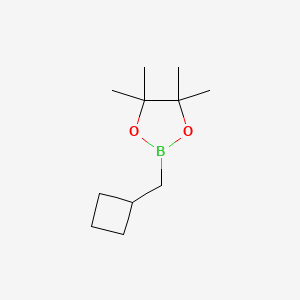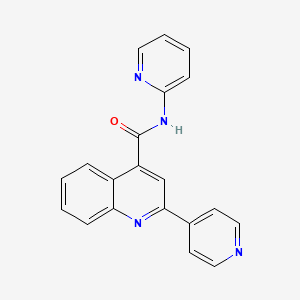![molecular formula C21H20FN3O2S B2651882 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 450343-07-4](/img/structure/B2651882.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a dihydro-thienopyrazole group, and an isopropoxybenzamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the isopropoxy group might participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl group might increase its lipophilicity, which could affect its solubility and permeability .
科学的研究の応用
Anticancer Activity
Compounds with fluorophenyl and thienopyrazole structures have shown promising results in anticancer activity. For instance, derivatives of fluorobenzopyran were evaluated for their anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer, showing activity at low concentrations (Hammam et al., 2005). This indicates that fluorophenyl-containing compounds could be explored for their potential in cancer therapy.
Anti-inflammatory Activity
Research on N-(3-chloro-4-fluorophenyl) derivatives with anti-inflammatory properties has been conducted, with certain derivatives showing significant anti-inflammatory activity (Sunder et al., 2013). This suggests that similar compounds could be developed as anti-inflammatory agents.
Photovoltaic Applications
Compounds incorporating fluorophenyl and thiophene units have been synthesized for polymer photovoltaic applications, aiming to decrease the band-gap for improved solar cell performance (Li et al., 2010). Such research demonstrates the utility of these compounds in developing renewable energy technologies.
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols with potential antipsychotic properties has been conducted, identifying compounds that reduce spontaneous locomotion in mice without interacting with dopamine receptors (Wise et al., 1987). This highlights the potential for developing new antipsychotic medications from similar chemical structures.
Antibacterial and Antimicrobial Activity
Several studies have synthesized and evaluated fluorine-containing pyrazole derivatives for their antibacterial and antimicrobial activities (Shah et al., 2007; Gadakh et al., 2010). These findings suggest the potential for developing new antimicrobial agents from fluorophenyl and pyrazole-containing compounds.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13(2)27-17-9-3-14(4-10-17)21(26)23-20-18-11-28-12-19(18)24-25(20)16-7-5-15(22)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZVNZISBWOHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2651802.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)

![5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione](/img/structure/B2651809.png)



![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2651821.png)
